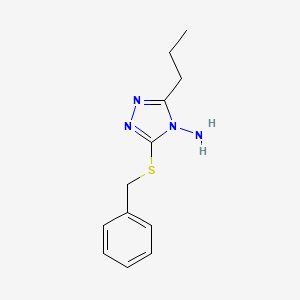

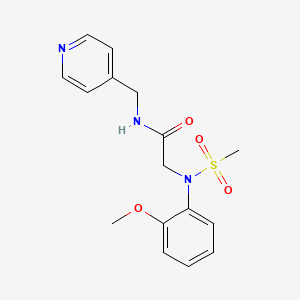

3-(benzylthio)-5-propyl-4H-1,2,4-triazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-(benzylthio)-5-propyl-4H-1,2,4-triazol-4-amines and related compounds typically involves cyclization reactions, S-benzylation, and interactions with various reagents to introduce the propyl and benzylthio groups. An efficient method for the synthesis of related triazol-4-amines involves cyclisation between indole-3-carboxylic acid hydrazide and carbon disulfide under basic conditions, followed by S-benzylation (Hamdy et al., 2013). Another approach includes a four-component, one-pot synthesis strategy for triazol-4-amines, demonstrating the versatility and adaptability of synthetic methods for these compounds (Jilloju et al., 2021).

Wissenschaftliche Forschungsanwendungen

Regioselectivity in Cycloaddition Reactions

Research into the [3 + 2]-cycloadditions of alkyl azides with various unsymmetrical internal alkynes has highlighted the potential for creating 1,4,5-trisubstituted-1,2,3-triazoles. This process, catalyzed by CpRuCl(PPh3)2, demonstrates the possibility of achieving complete regioselectivity with acyl-substituted internal alkynes, suggesting a role for 3-(benzylthio)-5-propyl-4H-1,2,4-triazol-4-amine and similar compounds in synthetic chemistry to obtain specific regioisomeric products (Majireck & Weinreb, 2006).

Corrosion Inhibition

Triazole Schiff bases, including structures similar to 3-(benzylthio)-5-propyl-4H-1,2,4-triazol-4-amine, have been evaluated as corrosion inhibitors on mild steel in acidic media. These compounds show promising results in protecting metal surfaces, offering insights into the development of more effective corrosion-resistant materials and coatings (Chaitra, Mohana, & Tandon, 2015).

Antimicrobial Activities

A study on the synthesis and antimicrobial activities of novel 6-AminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties has demonstrated that compounds related to 3-(benzylthio)-5-propyl-4H-1,2,4-triazol-4-amine possess significant antimicrobial properties. This suggests potential applications in developing new antimicrobial agents for medical use (Idrees, Kola, & Siddiqui, 2019).

Catalytic Applications

Ruthenium complexes of click-generated 1,2,3-triazole based organosulfur/-selenium ligands have been explored for catalytic oxidation of alcohols and transfer hydrogenation of ketones. This research opens pathways for utilizing 3-(benzylthio)-5-propyl-4H-1,2,4-triazol-4-amine in catalysis, particularly in the efficient and selective transformation of substrates in synthetic chemistry (Saleem et al., 2013).

Click Chemistry Acceleration

The benzimidazole and related ligands for Cu-catalyzed azide-alkyne cycloaddition research have identified structures akin to 3-(benzylthio)-5-propyl-4H-1,2,4-triazol-4-amine as accelerating agents in this widely used synthetic procedure. This indicates the role such compounds can play in enhancing the efficiency of click chemistry reactions, a cornerstone technique in the synthesis of a vast array of complex molecules (Rodionov et al., 2007).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

3-benzylsulfanyl-5-propyl-1,2,4-triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4S/c1-2-6-11-14-15-12(16(11)13)17-9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLDRWWWQROKJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(N1N)SCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzylsulfanyl)-5-propyl-4H-1,2,4-triazol-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(dimethylamino)sulfonyl]-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5571094.png)

![3-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)propyl (4-chlorophenyl)carbamate](/img/structure/B5571095.png)

![N'-[4-(aminosulfonyl)phenyl]-N-(2-hydroxyethyl)-N-methylsuccinamide](/img/structure/B5571099.png)

![4-bromo-1-methyl-N-[2-(methylthio)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5571103.png)

![3-isobutyl-1-methyl-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5571121.png)

![1-methyl-2-[(1-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5571137.png)

![4-[6-(1-isonicotinoyl-3-piperidinyl)-2-methyl-4-pyrimidinyl]morpholine](/img/structure/B5571162.png)

![1-benzyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5571175.png)

![{1-(aminocarbonyl)-2-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]hydrazino}acetic acid](/img/structure/B5571182.png)